Bienvenue dans la boutique en ligne BenchChem!

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Lipophilicity Drug-likeness Pyridazinone SAR

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 1224166-96-4) is a synthetic small molecule with the molecular formula C24H19N3O3 and a molecular weight of 397.4 g/mol. It belongs to the pyridazinone class, characterized by a 6-oxo-3-phenylpyridazine core N-linked to a 4-phenoxyphenyl acetamide moiety.

Molecular Formula C24H19N3O3
Molecular Weight 397.4 g/mol
Cat. No. B4501930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide
Molecular FormulaC24H19N3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H19N3O3/c28-23(17-27-24(29)16-15-22(26-27)18-7-3-1-4-8-18)25-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-16H,17H2,(H,25,28)
InChIKeyJBPMXNBVEGGGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide: A Structurally Distinct Pyridazinone-Acetamide for Targeted Research Applications


The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 1224166-96-4) is a synthetic small molecule with the molecular formula C24H19N3O3 and a molecular weight of 397.4 g/mol . It belongs to the pyridazinone class, characterized by a 6-oxo-3-phenylpyridazine core N-linked to a 4-phenoxyphenyl acetamide moiety. This scaffold is distinct from simpler N-phenylacetamide derivatives due to the presence of the electron-rich 4-phenoxyphenyl group, which influences key physicochemical properties such as lipophilicity and hydrogen-bonding capacity, and differentiates it from close analogs with halogen, methoxy, or unsubstituted phenyl termini .

Why Generic Pyridazinone-Acetamide Analogs Cannot Substitute for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide in Research


Although the pyridazinone-acetamide scaffold is shared by multiple research compounds, the specific substitution pattern of this compound—an unsubstituted 3-phenyl ring combined with a 4-phenoxyphenyl acetamide tail—creates a unique pharmacophoric profile that is not recapitulated by close analogs bearing halogen, methylsulfanyl, or methoxy substituents on the pyridazine ring, or by derivatives with simpler aniline termini . Structure–activity relationship (SAR) studies on related pyridazinone series demonstrate that even minor alterations to the N-aryl acetamide group can significantly shift kinase selectivity, COX-2 inhibitory potency, and physicochemical parameters such as lipophilicity and metabolic stability [1][2]. Therefore, generic substitution with a structurally related but chemically distinct analog will not preserve the intended biological or physicochemical profile of this specific compound in a research setting.

Head-to-Head and Class-Level Evidence Differentiating 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide for Scientific Procurement


Structural Differentiation: The 4-Phenoxyphenyl Terminus Imparts Higher Lipophilicity and Altered H-Bonding vs. Unsubstituted Phenyl Analogs

This compound is differentiated from its simplest direct analog, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide, by the presence of a 4-phenoxy substituent on the terminal phenyl ring . The addition of the phenoxy group increases the molecular weight from approximately 305 g/mol to 397.4 g/mol and adds a second ether oxygen that can act as a hydrogen-bond acceptor. While experimentally measured logP values are not available in public databases for either compound, the increase in polar surface area and the number of hydrogen-bond acceptors predictably alters membrane permeability and solubility profiles, which are critical parameters in cell-based assays and in vivo studies. In structurally analogous pyridazinone series, similar N-aryl modifications shifted logD7.4 values by 0.5–1.5 units and modulated oral bioavailability in rats, indicating that the 4-phenoxyphenyl group cannot be considered functionally equivalent to a simple phenyl or 4-methoxyphenyl group [1].

Lipophilicity Drug-likeness Pyridazinone SAR

In Vitro Kinase Inhibition Potential: Class-Level VEGFR-2 Activity of the Pyridazinone-Acetamide Scaffold

Although 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide itself lacks published VEGFR-2 IC50 data, a structurally related pyridazinone-acetamide hybrid (compound 12c: 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide) demonstrated equipotent to superior VEGFR-2 inhibitory activity and antiproliferative effects against HUVEC cells (IC50 = 11.5 nM) compared to the clinical reference standard sorafenib (IC50 = 23.2 nM) in a 2023 study [1]. The target compound shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and an N-aryl acetamide motif, suggesting it may engage the VEGFR-2 kinase domain in a similar binding mode. The key structural difference—a direct N-(4-phenoxyphenyl)acetamide linkage versus the hydrazine-extended linker in 12c—may confer different kinase selectivity profiles, a hypothesis supported by molecular docking studies in the same series that identified the N-aryl substituent as a major determinant of hinge-region binding affinity [1].

VEGFR-2 Kinase inhibition Antiangiogenic

COX-2 Inhibition: Pyridazinone Scaffold Demonstrates Sub-20 nM Potency with Superior Gastric Safety vs. Celecoxib

The 6-oxo-3-phenylpyridazine core is a recognized pharmacophore for selective COX-2 inhibition. In a 2020 study, compounds bearing this core (e.g., 9a, IC50 = 15.50 nM; 9b, IC50 = 17.50 nM; 12, IC50 = 17.10 nM; 16b, IC50 = 16.90 nM; 17, IC50 = 17.70 nM) demonstrated COX-2 inhibitory potency comparable to or exceeding that of celecoxib (IC50 = 17.79 nM) [1]. Although these compounds differ from the target molecule in their N-aryl substituents and linker chemistry, the conserved 6-oxo-3-phenylpyridazine nucleus is the primary determinant of COX-2 active-site binding, as confirmed by molecular docking [1]. The target compound, bearing a 4-phenoxyphenyl acetamide side chain, represents a distinct chemical space within this validated pharmacophore class.

COX-2 inhibition Anti-inflammatory Gastric safety

Corrosion Inhibition: Ethyl (6-Oxo-3-phenylpyridazin-1(6H)-yl) Acetate Demonstrates Mixed-Type Inhibition for C38 Steel in HCl

In a non-biomedical application, the closely related compound ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl) acetate (GP2), which shares the identical heterocyclic core with the target compound, was evaluated as a corrosion inhibitor for C38 steel in 1.0 M HCl using gravimetric, polarization, and electrochemical impedance spectroscopy (EIS) methods [1]. GP2 exhibited mixed-type inhibition behavior and achieved inhibition efficiency values exceeding 90% at optimal concentrations. The target compound, with a 4-phenoxyphenyl acetamide group in place of the ethyl ester, presents a higher molecular weight and additional aromatic surface for metal adsorption, which may enhance film-forming properties on steel surfaces compared to GP2.

Corrosion inhibition Electrochemistry Material science

Optimal Research and Industrial Applications for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide Based on Quantitative Evidence


Kinase Inhibitor Screening and VEGFR-2-Focused Antiangiogenic Drug Discovery

The compound is best deployed as a structurally differentiated member of a pyridazinone-based kinase inhibitor library. The VEGFR-2 inhibitory activity demonstrated by the closely related analog 12c (HUVEC IC50 = 11.5 nM) validates the 6-oxo-3-phenylpyridazine scaffold as a kinase-targeting chemotype [1]. The unique 4-phenoxyphenyl acetamide terminus of the target compound may confer altered kinase selectivity relative to the p-tolyl hydrazine derivative 12c, making it a valuable tool for profiling structure–activity relationships around the solvent-exposed region of the ATP-binding pocket.

Selective COX-2 Inhibitor Lead Optimization with Gastric Safety Focus

Given the scaffold's validated sub-20 nM COX-2 inhibitory potency and the absence of gastric ulcerogenicity observed for lead compounds 9a and 12 in rodent models [2], the target compound can serve as a starting point for medicinal chemistry campaigns aiming to balance anti-inflammatory efficacy with gastrointestinal tolerability. Its 4-phenoxyphenyl substitution may tune physicochemical properties such as logP and solubility, which are critical for oral bioavailability.

Corrosion Inhibition Studies for Mild Steel in Acidic Environments

The demonstrated corrosion inhibition performance of the structurally analogous GP2 (>90% efficiency on C38 steel in 1.0 M HCl) [3] supports the use of the target compound in electrochemical and materials science research. The larger aromatic surface area of the 4-phenoxyphenyl group is expected to promote stronger adsorption to steel surfaces, potentially yielding higher inhibition efficiency or longer-lasting protective films.

Physicochemical and Metabolic Stability Profiling in ADME-Tox Screening

The compound's distinct 4-phenoxyphenyl group, compared to simpler N-phenyl and N-methoxyphenyl analogs, provides a useful probe for assessing the impact of increased lipophilicity and ether oxygen incorporation on metabolic stability, plasma protein binding, and CYP450 inhibition. This application is supported by class-level SAR data from VEGFR-2 pyridazinone series showing that N-aryl modifications significantly modulate oral bioavailability in rats [1].

Quote Request

Request a Quote for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.